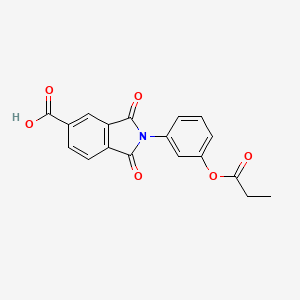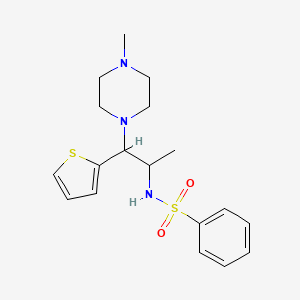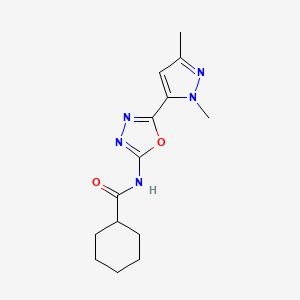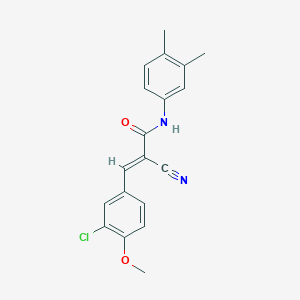
1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid” is a chemical compound with the molecular formula C18H13NO6. It is a type of isoindoline-1,3-dione derivative .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives, such as “1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid”, is usually achieved by the condensation of a phthalic anhydride with primary amines . A hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has also been reported for the synthesis of fused multifunctionalized isoindole-1,3-diones .
Molecular Structure Analysis
The molecular structure of “1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid” consists of an isoindoline ring, which is a type of heterocyclic compound, attached to a carboxylic acid group.
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives are known to undergo various chemical reactions. For instance, they can form new C–C bonds and C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical And Chemical Properties Analysis
The molecular weight of “1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid” is 339.303.
Applications De Recherche Scientifique
Synthesis and Characterization
Research on compounds structurally related to 1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid has focused on their synthesis and characterization. For instance, novel organotin carboxylates have been synthesized and studied for their complex structures and potential applications. These compounds demonstrate intricate 3D structures formed through intermolecular interactions, highlighting the synthetic versatility and structural diversity achievable within this chemical space (Xiao et al., 2019).
Antitumor Activities
Some derivatives have been evaluated for their antitumor activities. The research indicates that these compounds can exhibit significant antitumor properties, making them potential candidates for further pharmacological studies (Xiao et al., 2017).
Luminescence Sensing and Magnetism
Other studies have explored the use of related compounds in luminescence sensing and magnetism, demonstrating their potential in detecting ions and understanding magnetic properties at the molecular level. These findings open up new avenues for the application of these compounds in material science and sensor technology (Jin-Zhong Gu et al., 2017).
Photocatalytic Performance
Research has also been conducted on the photocatalytic properties of coordination compounds derived from similar structures. These compounds have shown efficacy in decomposing organic dyes under UV light, suggesting their utility in environmental remediation and sustainable chemistry applications (Chongchen Wang et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
1,3-dioxo-2-(3-propanoyloxyphenyl)isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-2-15(20)25-12-5-3-4-11(9-12)19-16(21)13-7-6-10(18(23)24)8-14(13)17(19)22/h3-9H,2H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZAYVALPURDON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2361450.png)
![7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2361451.png)


![2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2361455.png)


![Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2361458.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2361464.png)

![Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B2361467.png)

